molecular formula C19H19N3OS B11255368 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B11255368
M. Wt: 337.4 g/mol
InChI Key: ZHADKDMLJAMUMM-UHFFFAOYSA-N
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Description

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a quinoxaline ring system, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoxaline derivative.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinoxaline intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to a tetrahydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions, while the sulfanyl and acetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one: This compound features a pyrrolidine ring instead of the acetamide moiety.

    3-methylquinoxaline-2-thiol: This compound lacks the acetamide group but retains the quinoxaline and sulfanyl functionalities.

Uniqueness

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its combination of a quinoxaline ring, a sulfanyl group, and an acetamide moiety. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C19H19N3OS/c1-13(15-8-4-3-5-9-15)21-18(23)12-24-19-14(2)20-16-10-6-7-11-17(16)22-19/h3-11,13H,12H2,1-2H3,(H,21,23)

InChI Key

ZHADKDMLJAMUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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